

An In-depth Technical Guide to (R)-3-Methylcycloheptanone: Physical and Chemical Properties

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Compound of Interest

Compound Name: Cycloheptanone, 3-methyl-, (R)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the chiral ketone, (R)-3-methylcycloheptanone. Due to the limited availability of experimental data for this specific enantiomer, this document combines computed data, information on the racemic mixture and related compounds, and detailed, generalized experimental protocols to serve as a valuable resource for researchers.

Chemical Identity and Physical Properties

(R)-3-methylcycloheptanone is a cyclic ketone with a seven-membered ring and a chiral center at the third carbon atom. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of 3-Methylcycloheptanone

Property	Value	Data Source
Molecular Formula	C ₈ H ₁₄ O	Computed[1]
Molecular Weight	126.20 g/mol	Computed[1]
IUPAC Name	(3R)-3-methylcycloheptan-1-one	Inferred from related compounds
CAS Number	13609-58-0	
Appearance	Colorless to pale yellow liquid	
Boiling Point	Not available for (R)-enantiomer	
Melting Point	Not available for (R)-enantiomer	
Density	Not available for (R)-enantiomer	Inferred from related compounds
Refractive Index	Not available for (R)-enantiomer	
Solubility	Insoluble in water; soluble in organic solvents	

Note: Experimental data for the pure (R)-enantiomer is not readily available in the scientific literature. The table presents computed data and properties inferred from the racemic mixture or structurally similar compounds.

Spectroscopic Data

Detailed experimental spectra for (R)-3-methylcycloheptanone are not widely published. This section provides expected spectroscopic characteristics based on the analysis of related cyclic ketones and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for (R)-3-Methylcycloheptanone

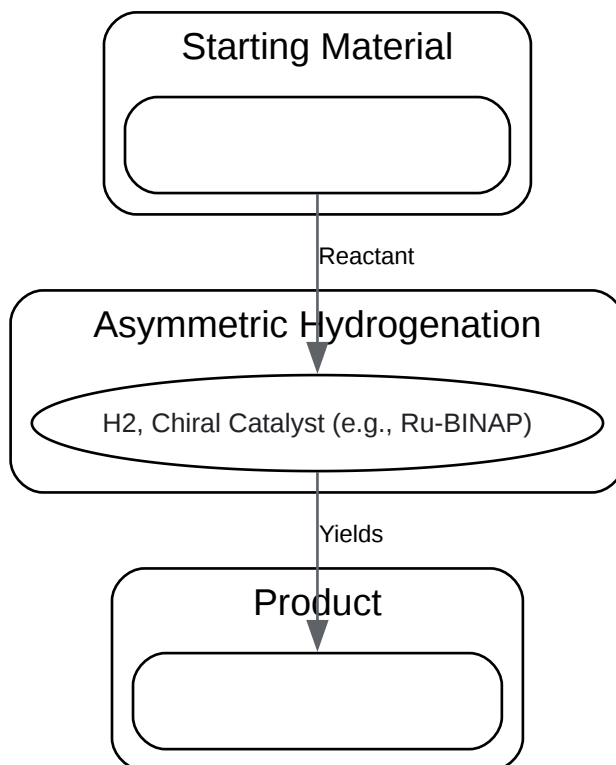
Technique	Expected Peaks/Signals
^1H NMR	Signals in the range of 0.9-2.5 ppm. The methyl group would appear as a doublet. Protons alpha to the carbonyl would be deshielded and appear further downfield.
^{13}C NMR	The carbonyl carbon would show a characteristic peak in the downfield region (around 210 ppm). Aliphatic carbons would appear in the upfield region.
Mass Spectrometry (MS)	Molecular ion peak (M^+) at $m/z = 126$. Fragmentation would likely involve alpha-cleavage on either side of the carbonyl group.
Infrared (IR) Spectroscopy	A strong, sharp absorption band characteristic of a ketone $\text{C}=\text{O}$ stretch is expected around 1700-1725 cm^{-1} . C-H stretching and bending vibrations would also be present.

Synthesis and Chemical Reactivity

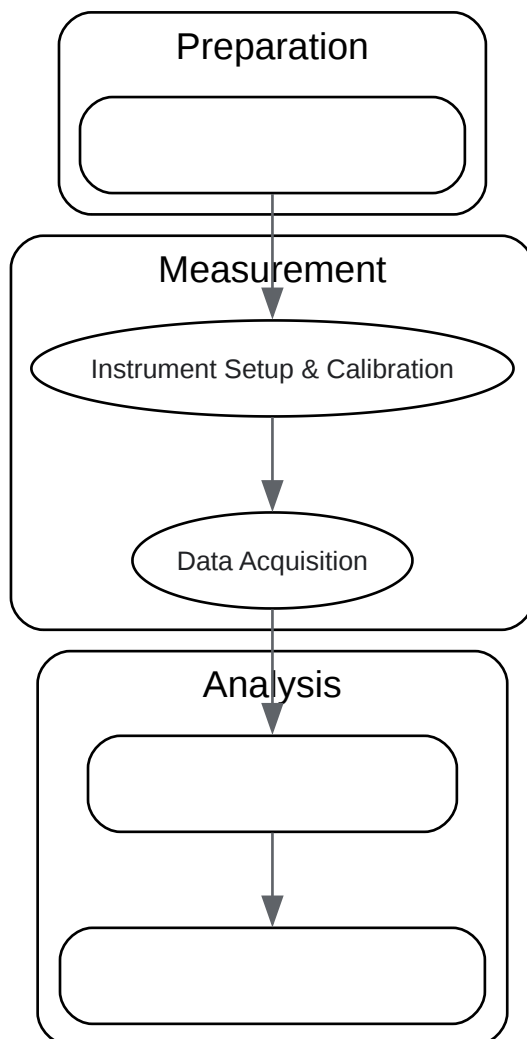
The enantioselective synthesis of chiral cyclic ketones is a significant area of research in organic chemistry. While a specific, detailed protocol for the synthesis of (R)-3-methylcycloheptanone is not extensively documented, a plausible synthetic strategy involves the asymmetric hydrogenation of a corresponding unsaturated precursor.

One potential pathway is the enantioselective hydrogenation of 3-methyl-2-cyclohepten-1-one using a chiral catalyst. This approach allows for the stereocontrolled introduction of the chiral center at the C3 position.

Proposed Synthetic Pathway for (R)-3-Methylcycloheptanone



General Experimental Workflow for Property Determination



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References

- 1. 3-Methylcycloheptanone | C₈H₁₄O | CID 534955 - PubChem [pubchem.ncbi.nlm.nih.gov]

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